20Alpha-Hydroxy Cholesterol-d7
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Overview
Description
20Alpha-Hydroxy Cholesterol-d7, also known as (3β)-Cholest-5-ene-3,20-diol-d7, is a deuterated form of 20Alpha-Hydroxy Cholesterol. This compound is a stable isotope-labeled derivative used primarily in biochemical research. It has a molecular formula of C27H39D7O2 and a molecular weight of 409.7 . The deuterium labeling makes it particularly useful in mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20Alpha-Hydroxy Cholesterol-d7 typically involves the deuteration of 20Alpha-Hydroxy Cholesterol. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to handle deuterated compounds .
Chemical Reactions Analysis
Types of Reactions
20Alpha-Hydroxy Cholesterol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and properties in different environments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
20Alpha-Hydroxy Cholesterol-d7 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study cholesterol metabolism and related pathways.
Biology: Investigated for its role in cellular cholesterol homeostasis and lipid metabolism.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as atherosclerosis and non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action
20Alpha-Hydroxy Cholesterol-d7 exerts its effects primarily through its interaction with liver X receptors (LXRs). Upon binding to LXRs, it induces the expression of genes encoding proteins involved in cholesterol efflux, such as ATP-binding cassette transporters ABCA1 and ABCG1. This leads to the removal of excess cholesterol from cells. Additionally, it modulates the expression of genes involved in fatty acid synthesis and lipid droplet formation, further influencing lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
20Alpha-Hydroxy Cholesterol: The non-deuterated form, which shares similar biochemical properties but lacks the deuterium labeling.
22R-Hydroxy Cholesterol: Another hydroxylated cholesterol derivative with distinct biological activities.
25-Hydroxy Cholesterol: Known for its role in regulating cholesterol homeostasis and immune responses.
Uniqueness
The uniqueness of 20Alpha-Hydroxy Cholesterol-d7 lies in its deuterium labeling, which enhances its utility in analytical techniques such as mass spectrometry and NMR spectroscopy. This labeling allows for more precise and accurate measurements, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-2-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1/i1D3,2D3,18D |
InChI Key |
MCKLJFJEQRYRQT-UAPCWYRKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
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